Structural Profiling and Synthetic Methodologies of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone
Structural Profiling and Synthetic Methodologies of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone
Executive Summary
In modern medicinal chemistry and advanced materials science, sterically hindered, halogenated benzophenones serve as highly privileged scaffolds. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7) is a specialized chemical building block that offers a unique combination of lipophilicity, steric shielding, and orthogonal reactivity[1][2]. This technical guide explores the physicochemical properties of this compound, details a self-validating synthetic protocol via Friedel-Crafts acylation, and elucidates the causality behind its highly regioselective downstream derivatization.
Physicochemical & Structural Profiling
The molecular architecture of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is defined by two distinct aromatic rings bridged by a carbonyl group. Ring A features a bulky tert-butyl group at the para position, which imparts significant lipophilicity and steric bulk, often utilized to occupy hydrophobic pockets in target proteins or to increase the free volume in polymer matrices. Ring B is a dihalogenated system featuring a 3'-fluoro and 4'-chloro substitution pattern. This specific halogen arrangement creates an electronic asymmetry that dictates the molecule's downstream reactivity.
The quantitative physicochemical parameters of the compound are summarized in the table below[2]:
| Property | Value |
| Chemical Name | 4-tert-butyl-4'-chloro-3'-fluorobenzophenone |
| CAS Registry Number | 951890-74-7 |
| Molecular Formula | C17H16ClFO |
| Molecular Weight | 290.76 g/mol |
| Topological Polar Surface Area (TPSA) | 17.07 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 1 |
| Rotatable Bonds | 3 |
| Predicted LogP | ~5.2 |
Regioselective Synthesis: The Friedel-Crafts Acylation
The most robust and scalable method for synthesizing 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is the Friedel-Crafts acylation[3][4]. To ensure absolute regiochemical fidelity, the optimal approach utilizes 4-tert-butylbenzene and 4-chloro-3-fluorobenzoyl chloride. The massive steric profile of the tert-butyl group completely occludes the ortho positions, driving the electrophilic attack exclusively to the para position.
Self-Validating Experimental Protocol
Reagents: 4-tert-butylbenzene (1.0 eq), 4-chloro-3-fluorobenzoyl chloride (1.05 eq), Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq), Anhydrous Dichloromethane (DCM).
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Acylium Ion Generation:
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Procedure: In an oven-dried, inert-gas flushed flask, suspend AlCl₃ in anhydrous DCM and cool to 0 °C. Add 4-chloro-3-fluorobenzoyl chloride dropwise.
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Causality & Validation: Cooling the system prevents premature degradation of the highly reactive intermediates. The reaction is self-validating at this stage: the suspension will transition to a distinct yellow/orange hue, visually confirming the generation of the resonance-stabilized acylium ion[5].
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Electrophilic Aromatic Substitution:
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Procedure: Add 4-tert-butylbenzene dropwise to the activated complex over 30 minutes, maintaining the temperature at 0 °C, then allow to warm to room temperature.
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Causality & Validation: The bulky tert-butyl group sterically shields the ortho positions, ensuring high para-selectivity. The reaction progress is validated by the steady evolution of HCl gas. The cessation of gas bubbling serves as an in-process indicator that the electrophilic aromatic substitution is complete[5].
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Complex Quenching and Isolation:
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Procedure: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
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Causality & Validation: The Lewis acidic AlCl₃ coordinates strongly to the basic carbonyl oxygen of the newly formed benzophenone. The acidic aqueous quench is required to hydrolyze this stable complex. The successful breakdown of the complex is validated by the complete dissolution of aluminum salts into the aqueous phase and the clean separation of a transparent organic layer[3].
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Downstream Reactivity: Exploiting Electronic Asymmetry
The true value of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone lies in its orthogonal reactivity, which allows for precise downstream derivatization in drug discovery workflows.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
A critical mechanistic insight into this scaffold is its behavior under SNAr conditions. While fluorine is generally a superior leaving group compared to chlorine due to the highly polarized C-F bond stabilizing the transition state, regioselectivity in this molecule is dictated by resonance stabilization .
In this scaffold, the chlorine atom is positioned para to the electron-withdrawing carbonyl group, while the fluorine is meta. Consequently, nucleophilic attack by amines or alkoxides at the 4'-chloro position generates a Meisenheimer intermediate that is highly resonance-stabilized by the carbonyl oxygen. Attack at the 3'-fluoro position lacks this vital resonance stabilization. Furthermore, the highly electronegative 3'-fluorine exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent 4'-position, further lowering the LUMO. Thus, SNAr reactions will highly selectively displace the 4'-chlorine , leaving the fluorine intact[1].
Cross-Coupling and Carbonyl Derivatization
If carbon-carbon bond formation is required, the 4'-chloro position can be utilized in . Although aryl chlorides are historically resistant to oxidative addition by palladium, the application of electron-rich, sterically demanding Buchwald-type ligands (e.g., XPhos) enables high-yielding couplings with aryl boronic acids. Additionally, the bridging ketone can be readily reduced using NaBH₄ to yield a secondary alcohol, or reacted with Grignard reagents to generate tertiary alcohols—a common pharmacophore in antifungal agents.
Synthetic workflow and downstream derivatization of CAS 951890-74-7.
References
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"4-Tert-butyl-4'-chloro-3'-fluorobenzophenone | C17H16ClFO", PubChem, National Institutes of Health. URL:[Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone | C17H16ClFO | CID 24723098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
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